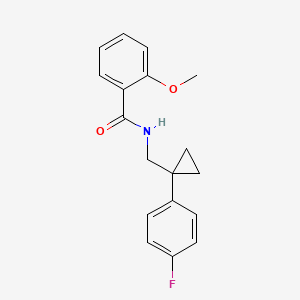
(1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine, also known as JNJ-31020028, is a novel selective serotonin 2C (5-HT2C) receptor agonist. It has been studied for its potential use in the treatment of obesity and related metabolic disorders.
Wirkmechanismus
(1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine is a selective agonist of 5-HT2C receptors, which are predominantly expressed in the brain. Activation of these receptors leads to the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which regulate appetite, satiety, and energy expenditure. (1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has been shown to increase the activity of pro-opiomelanocortin (POMC) neurons in the hypothalamus, which are involved in the regulation of food intake and energy balance.
Biochemical and Physiological Effects:
(1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has been shown to reduce food intake and body weight gain in animal models. It also improves glucose metabolism and insulin sensitivity in obese and diabetic animals. These effects are believed to be mediated through its selective activation of 5-HT2C receptors in the brain. (1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has also been shown to increase thermogenesis and energy expenditure in brown adipose tissue, which may contribute to its anti-obesity effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine is its selectivity for 5-HT2C receptors, which reduces the potential for off-target effects. It also has good pharmacokinetic properties, with a long half-life and good oral bioavailability. However, one limitation is its relatively low potency compared to other 5-HT2C receptor agonists, which may limit its efficacy in clinical settings.
Zukünftige Richtungen
For the study of (1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine include further preclinical studies to elucidate its mechanism of action and potential therapeutic applications. Clinical trials are also needed to evaluate its safety and efficacy in humans. Other potential future directions include the development of more potent and selective 5-HT2C receptor agonists, as well as the investigation of combination therapies with other anti-obesity drugs.
Synthesemethoden
The synthesis of (1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine involves a multistep process starting from commercially available starting materials. The key step involves the coupling of 4-methylpyrimidin-2-amine with (1R,2R)-1-amino-2-cyclopentanone to form the desired product. The final compound is obtained after purification and characterization by various spectroscopic techniques.
Wissenschaftliche Forschungsanwendungen
(1R,2R)-2-(4-Methylpyrimidin-2-yl)oxycyclopentan-1-amine has been extensively studied for its potential use in the treatment of obesity and related metabolic disorders. Preclinical studies have shown that it reduces food intake and body weight gain in animal models. It has also been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic animals. These effects are believed to be mediated through its selective activation of 5-HT2C receptors in the brain.
Eigenschaften
IUPAC Name |
(1R,2R)-2-(4-methylpyrimidin-2-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-5-6-12-10(13-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTZSONCDXBMBGP-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NC=C1)O[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-[(4-methylpyrimidin-2-yl)oxy]cyclopentan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-cyclopentyl-4-isobutyl-1-{[2-(4-methylphenyl)-2-oxoethyl]thio}-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2564408.png)
![2-Chloro-N-[1-(4-cyclopropyl-6-oxo-1H-pyrimidin-2-yl)cyclohexyl]acetamide](/img/structure/B2564409.png)
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2564410.png)
![2-[(4-Fluorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B2564411.png)
![3-[(4-bromophenyl)methyl]-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2564412.png)


![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564417.png)
![3-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-tert-butylpropanamide](/img/structure/B2564420.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2564422.png)
![4-butoxy-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2564424.png)

![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2564427.png)
